N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide
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Overview
Description
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-enamide structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide typically involves the reaction of 2-bromobenzylamine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The double bond in the prop-2-enamide structure can be reduced to form the corresponding saturated amide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted amides depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: The major product is the corresponding saturated amide.
Scientific Research Applications
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features allow for the design of analogs with improved pharmacological properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the phenyl rings play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)acetamide: Similar in structure but lacks the prop-2-enamide moiety.
N-(2-Bromophenyl)-2-chloronicotinamide: Contains a nicotinamide structure instead of the prop-2-enamide.
N-(2-Bromophenyl)-3-phenylpropionamide: Similar but lacks the double bond in the prop-2-enamide structure.
Uniqueness
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is unique due to the presence of both the bromine atom and the prop-2-enamide structure. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.
Biological Activity
N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H18BrN. The presence of the bromine atom and multiple aromatic rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it could modulate the activity of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .
- Antimicrobial Properties : Research has shown that compounds with similar structures exhibit antimicrobial activity. The bromine substituent can enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against various bacterial strains .
- Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Studies
- In Vitro Studies : In vitro assays have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
- Animal Models : In vivo studies using murine models have provided insights into the compound's pharmacokinetics and therapeutic potential. Administration of this compound resulted in reduced tumor growth rates, suggesting its efficacy as an anticancer agent.
Comparative Biological Activity Table
Compound Name | Biological Activity | Reference |
---|---|---|
This compound | Anticancer, Antimicrobial | |
Related Compound A | MAO Inhibition | |
Related Compound B | Cytotoxicity on Cancer Cells |
Pharmacological Studies
Recent pharmacological studies have focused on elucidating the specific pathways through which this compound exerts its effects:
- Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems has been a focal point, particularly regarding its potential to modulate serotonin and dopamine levels through MAO inhibition .
- Cell Cycle Arrest : Investigations have indicated that this compound can induce cell cycle arrest in cancer cells at the G1 phase, leading to decreased proliferation rates .
Toxicology Profile
Toxicological assessments are crucial for understanding the safety profile of this compound:
- Acute Toxicity Tests : Initial toxicological evaluations suggest a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
- Long-term Effects : Ongoing studies aim to determine any long-term effects or potential toxicity associated with chronic exposure.
Properties
IUPAC Name |
(E)-N-benzyl-N-(2-bromophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO/c23-20-13-7-8-14-21(20)24(17-19-11-5-2-6-12-19)22(25)16-15-18-9-3-1-4-10-18/h1-16H,17H2/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARMXLPXKGAMQV-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.